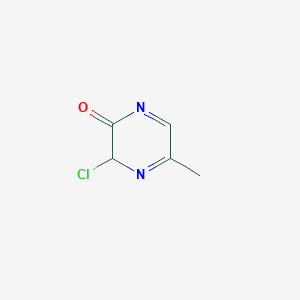
2-chloro-6-methyl-2H-pyrazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-methyl-2H-pyrazin-3-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chlorine atom and a methyl group, makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-2H-pyrazin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3-oxobutanoic acid with hydrazine hydrate can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-chloro-6-methyl-2H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-chloro-6-methyl-2H-pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-chloro-6-methyl-2H-pyrazin-3-one varies depending on its application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
相似化合物的比较
Similar Compounds
2-chloro-6-methylpyridine: Similar in structure but lacks the pyrazine ring.
2-chloro-3-methylpyrazine: Similar but with a different substitution pattern.
6-chloro-2-methylpyrazine: Another isomer with chlorine and methyl groups in different positions.
Uniqueness
2-chloro-6-methyl-2H-pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C5H5ClN2O |
|---|---|
分子量 |
144.56 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-5(9)4(6)8-3/h2,4H,1H3 |
InChI 键 |
SWXZMCPSFXVISH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(C(=O)N=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


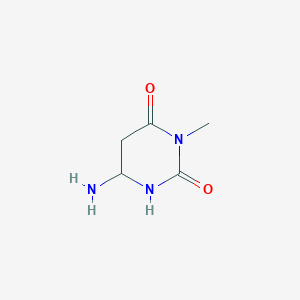
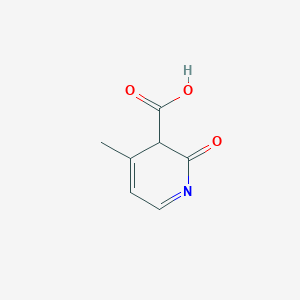

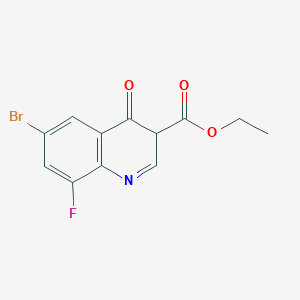
![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)

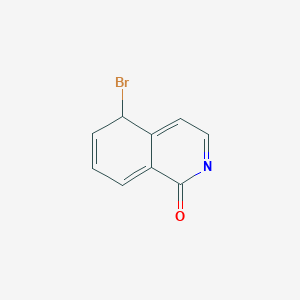
![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
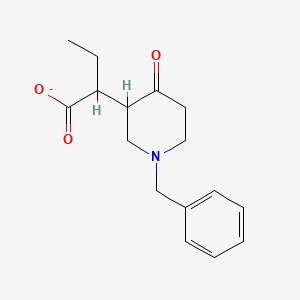
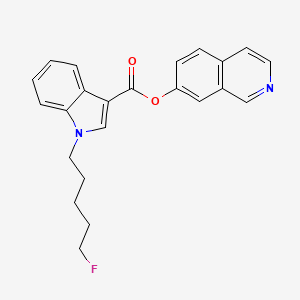
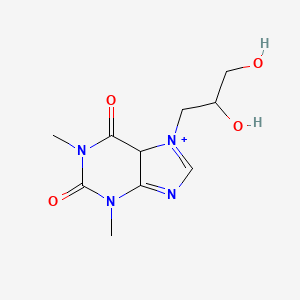
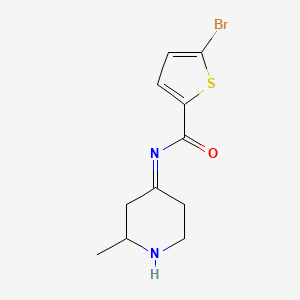
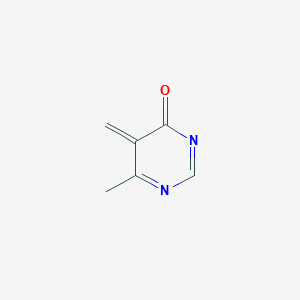
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
